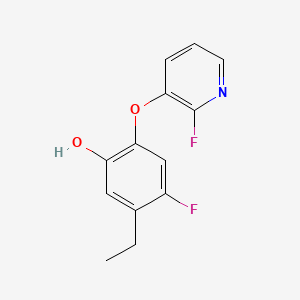
Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate is a chemical compound with a complex structure that includes a tetrazole ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a cycloaddition reaction involving azides and nitriles under specific conditions.
Esterification: The final step involves esterification to introduce the tert-butyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological structures, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(1H-Tetrazol-5-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester: The enantiomer of the compound, which may have different biological activity.
Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different functional groups.
Uniqueness
Tert-butyl (2S)-2-(1H-1,2,3,4-tetrazol-5-YL)pyrrolidine-1-carboxylate is unique due to its specific combination of a tetrazole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
867326-86-1 |
|---|---|
Molecular Formula |
C10H17N5O2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17N5O2/c1-10(2,3)17-9(16)15-6-4-5-7(15)8-11-13-14-12-8/h7H,4-6H2,1-3H3,(H,11,12,13,14)/t7-/m0/s1 |
InChI Key |
KEKOWHLHSVLJLH-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NNN=N2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(3,3,3-Trifluoropropyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B8416723.png)

![(S,S)-3-[(1-phenyl ethylamino)-methyl]-hexanoic acid](/img/structure/B8416739.png)
![3-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B8416741.png)




![4-[3-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]piperidine](/img/structure/B8416779.png)


![2-methylidene-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B8416816.png)

![3-(3-Chloropyridin-4-yl)-7-iodo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8416822.png)
